N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide is a complex organic compound that features both indole and phthalazine moieties. The presence of these two heterocyclic systems in a single molecule makes it an interesting subject for research in various fields, including medicinal chemistry and pharmacology. The indole nucleus is known for its wide range of biological activities, while the phthalazine ring system is often found in compounds with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and phthalazine intermediates. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the phthalazine moiety, a common approach is the condensation of phthalic anhydride with hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and large-scale batch reactors for the condensation reactions. Additionally, the use of catalysts and solvents that are both effective and environmentally friendly would be a key consideration.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The phthalazine ring can also interact with different biological targets, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: Similar structure but with a carbazole ring instead of a phthalazine ring.
N-(2-(1H-indol-3-yl)ethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide: Similar structure but without the chloro substituent on the indole ring.
Uniqueness
The uniqueness of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide lies in its combination of the indole and phthalazine moieties, which can result in a synergistic effect on its biological activity. The presence of the chloro substituent on the indole ring can also enhance its binding affinity to certain biological targets, making it a more potent compound compared to its analogs .
Properties
Molecular Formula |
C20H17ClN4O2 |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C20H17ClN4O2/c21-14-6-5-13-7-9-25(18(13)11-14)10-8-22-19(26)12-17-15-3-1-2-4-16(15)20(27)24-23-17/h1-7,9,11H,8,10,12H2,(H,22,26)(H,24,27) |
InChI Key |
DFUFLXQGPQRJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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